5-Hydroxy indomethacin

COX inhibition Anti-inflammatory activity Pharmacological control

Indomethacin's dual COX inhibition and CRTH2 agonism confounds mechanistic pharmacology studies. 5-Hydroxy indomethacin (≥98% purity) resolves this: it retains full CRTH2 binding affinity (Ki ~1.5 µM, comparable to indomethacin) yet is completely inactive at COX-1/COX-2, enabling clean CRTH2 pathway activation without prostaglandin suppression interference. • Selective CRTH2 agonist-zero COX inhibition; OAT3 inhibitor (IC50 = 0.27 µM) • CYP2C9-specific metabolite probe for in vitro/in vivo enzyme activity studies • Supplied with comprehensive CoA; stable at -20°C for long-term storage

Molecular Formula C18H14ClNO4
Molecular Weight 343.8 g/mol
CAS No. 2504-32-7
Cat. No. B027056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy indomethacin
CAS2504-32-7
Synonyms1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetic Acid;  5-Hydroxyindomethacin;  Demethylindomethacin;  Desmethylindomethacin; 
Molecular FormulaC18H14ClNO4
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O
InChIInChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)
InChIKeyKMLNWQPYFBIALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy Indomethacin: Non-COX Pharmacological Standard


5-Hydroxy indomethacin (synonyms: O-desmethyl indomethacin, 5'-O-desmethyl indomethacin) is the major O-demethylated metabolite of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin [1]. It is formed primarily via cytochrome P450 2C9 (CYP2C9)-catalyzed hepatic metabolism and represents a key circulating and excreted species in humans and other mammals [2]. This compound is widely employed as an analytical reference standard, a tool for studying indomethacin's non-COX-mediated pharmacology, and a probe for CYP2C9 activity in vitro and in vivo.

Why 5-Hydroxy Indomethacin Is Irreplaceable


5-Hydroxy indomethacin possesses a unique pharmacological and metabolic profile that precludes simple substitution. Unlike the parent drug indomethacin, which is a potent dual COX-1/COX-2 inhibitor with low nanomolar IC50 values, this metabolite is pharmacologically inactive with respect to cyclooxygenase (COX) inhibition and anti-inflammatory activity [1]. However, it retains high-affinity binding to the prostaglandin D2 receptor CRTH2, with a potency comparable to indomethacin itself, and exhibits distinct transporter inhibition profiles at organic anion transporters [2][3]. Furthermore, its formation is specifically dependent on CYP2C9 activity, making it a more selective probe for this isoform than the parent drug, which is metabolized by multiple pathways [4]. These divergent properties make 5-hydroxy indomethacin an irreplaceable standard for any study aiming to deconvolute indomethacin's polypharmacology or to quantify its metabolic fate.

5-Hydroxy Indomethacin: Comparative Evidence


COX Inactivity: Negative Control for Inflammation

5-Hydroxy indomethacin (O-desmethylindomethacin) is unequivocally devoid of anti-inflammatory activity, in stark contrast to its parent compound, indomethacin, which is a potent anti-inflammatory agent with low nanomolar IC50 values for COX-1 (18 nM) and COX-2 (26 nM) [1]. This functional divergence provides a definitive baseline for isolating COX-independent pharmacological effects.

COX inhibition Anti-inflammatory activity Pharmacological control NSAID metabolism

CRTH2 Receptor Binding Equivalent to Indomethacin

In a direct comparative binding study, the indomethacin metabolite 5'-O-desmethyl indomethacin (5'-DMI) displayed binding affinity for the mouse CRTH2 receptor (mCRTH2) that was comparable to the parent drug, indomethacin (Ki = 1.5 ± 0.1 µM for indomethacin) [1]. This finding demonstrates that while the 5-hydroxy modification eliminates COX inhibitory activity, it does not disrupt the structural features required for CRTH2 engagement.

CRTH2 receptor Prostaglandin D2 Allergic inflammation Receptor pharmacology

Selective OAT3 Inhibition Profile

O-desmethyl indomethacin demonstrates significant inhibitory activity against the organic anion transporter 3 (OAT3/SLC22A8) with an IC50 of 0.27 µM, while showing approximately 6-fold weaker inhibition of the related transporter OAT1 (IC50 = 1.62 µM) [1]. This transporter selectivity profile is a distinguishing feature of this metabolite.

OAT3 Organic anion transporter Drug-drug interaction Renal transport

GDH1 Inhibition in Cancer Metabolism

5-Hydroxy indomethacin has been identified as an inhibitor of glutamate dehydrogenase 1 (GDH1), a key enzyme in mitochondrial glutaminolysis, with a reported IC50 of 23 µM . This activity is independent of COX inhibition and highlights a distinct pharmacological target engagement profile for this metabolite.

GDH1 inhibition Cancer metabolism Mitochondrial metabolism ROS production

CYP2C9-Specific Phenotyping Probe

The formation of 5-hydroxy indomethacin from indomethacin is specifically catalyzed by cytochrome P450 2C9 (CYP2C9), in contrast to the parent drug, which is metabolized by multiple CYP isoforms including CYP2C9, CYP2C19, and others [1]. This specificity makes the measurement of this metabolite a more accurate and selective marker for CYP2C9 activity than the disappearance of the parent compound.

CYP2C9 Cytochrome P450 Drug metabolism Enzyme phenotyping

5-Hydroxy Indomethacin: Key Applications


LC-MS/MS Reference Standard for Pharmacokinetics

5-Hydroxy indomethacin serves as a critical analytical reference standard for the accurate quantification of indomethacin metabolism in plasma, urine, and tissue samples. Its use as a calibrator ensures robust and validated LC-MS/MS methods that meet regulatory requirements for bioanalytical method validation, particularly in studies where distinguishing between parent drug and inactive metabolite is essential for interpreting systemic exposure and clearance. The high purity (≥98%) and well-characterized stability under recommended storage conditions (-20°C) further support its utility in GLP-compliant bioanalysis.

CRTH2 Signaling Tool: Isolating Non-COX Effects

In cellular and in vivo models of allergic inflammation or Th2-mediated disease, 5-hydroxy indomethacin can be used as a selective CRTH2 agonist. Because it retains full binding affinity for the CRTH2 receptor but lacks any COX inhibitory activity, it enables researchers to activate the PGD2-CRTH2 axis in a manner comparable to indomethacin, but without the confounding effects of prostaglandin synthesis inhibition. This application is particularly valuable for elucidating the mechanisms underlying indomethacin's off-target effects or for validating CRTH2 as a therapeutic target.

CYP2C9 Activity Probe for DDI Studies

Researchers can utilize 5-hydroxy indomethacin as a specific endpoint for measuring CYP2C9 catalytic activity in human liver microsomes, hepatocytes, or recombinant enzyme systems. By quantifying the rate of 5-hydroxy indomethacin formation from indomethacin under controlled conditions, investigators can reliably assess the impact of CYP2C9 genetic polymorphisms (e.g., *2, *3 alleles) or the inhibitory potential of co-administered drugs. This application provides a more selective readout than monitoring the depletion of indomethacin, which involves multiple enzymes, thereby reducing experimental variability and improving data interpretation.

OAT3 Inhibitor for Renal Transporter Assays

Given its potent and relatively selective inhibition of OAT3 (IC50 = 0.27 µM) compared to OAT1, 5-hydroxy indomethacin is a valuable tool for in vitro transporter studies. It can be employed as a positive control inhibitor to validate OAT3-mediated uptake assays in OAT3-overexpressing cell lines (e.g., HEK293-OAT3) or to investigate the contribution of OAT3 to the renal clearance and potential nephrotoxicity of indomethacin and other NSAIDs. Its use in such assays helps to deconvolute complex drug-transporter interactions and predict clinical drug-drug interactions.

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